molecular formula C6H4ClN3O B12280647 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Cat. No.: B12280647
M. Wt: 169.57 g/mol
InChI Key: BBOCIZJVJMWRLS-UHFFFAOYSA-N
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Description

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and solvent systems to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-5,6-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,4H,(H,10,11)

InChI Key

BBOCIZJVJMWRLS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C(=O)NC1Cl

Origin of Product

United States

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